molecular formula C10H10ClIO4 B15484623 Iodine, bis(acetyloxy)(4-chlorophenyl)- CAS No. 6973-73-5

Iodine, bis(acetyloxy)(4-chlorophenyl)-

Cat. No.: B15484623
CAS No.: 6973-73-5
M. Wt: 356.54 g/mol
InChI Key: WRWHEWGNXLJFMT-UHFFFAOYSA-N
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Description

Iodine, bis(acetyloxy)(4-chlorophenyl)- (IUPAC name: bis(acetato-κO)(4-chlorophenyl)-λ³-iodane) is a hypervalent iodine(III) compound characterized by a central iodine atom bonded to two acetyloxy (acetate) groups and a 4-chlorophenyl substituent. This class of compounds is notable for its oxidative properties, often employed in organic synthesis for bond-forming reactions, including oxidations and functional group transformations. The 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance stability and modulate reactivity compared to non-halogenated analogs .

Synthetic routes for such compounds typically involve iodination of aryl precursors followed by ligand exchange.

Properties

IUPAC Name

[acetyloxy-(4-chlorophenyl)-λ3-iodanyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIO4/c1-7(13)15-12(16-8(2)14)10-5-3-9(11)4-6-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWHEWGNXLJFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI(C1=CC=C(C=C1)Cl)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285828
Record name iodine, bis(acetyloxy)(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-73-5
Record name NSC42959
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name iodine, bis(acetyloxy)(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of iodine, bis(acetyloxy)(4-chlorophenyl)- with related compounds:

Compound Name Key Substituents Functional Groups Melting Point (°C) Reactivity Profile
Iodine, bis(acetyloxy)(4-chlorophenyl)- 4-chlorophenyl, two acetyloxy Hypervalent iodine(III) Not reported High oxidative capacity
(Diacetoxyiodo)benzene Phenyl, two acetyloxy Hypervalent iodine(III) 166–168 Moderate oxidizer
4-Iododiphenyl Phenyl, iodine Aryl iodide 112 Low reactivity in oxidation
4:4'-Dichlorodiphenyl Two 4-chlorophenyl groups Aryl chloride 58–59 Non-oxidative, inert

Key Observations :

  • Melting Points: While data for the target compound is unavailable, analogs like 4-iododiphenyl (m.p. 112°C) and 4:4'-dichlorodiphenyl (m.p. 58–59°C) suggest that halogenation reduces melting points relative to non-halogenated aryl iodides .
  • Reactivity : Hypervalent iodine compounds with acetyloxy ligands are generally more reactive in oxidation reactions than iodochlorides or iodosyl derivatives. For example, iodobenzene diacetate is a mild oxidant for alcohols, whereas the 4-chlorophenyl variant may exhibit enhanced selectivity due to steric and electronic effects .

Stability and Decomposition

  • Thermal Stability : Iodochlorides (e.g., m.p. 102°C with decomposition ) are less stable than diacetoxy derivatives, suggesting that acetyloxy ligands improve thermal resilience.
  • Solubility: The 4-chlorophenyl group increases lipophilicity, enhancing solubility in non-polar solvents compared to hydrophilic iodosyl compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing iodine, bis(acetyloxy)(4-chlorophenyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves iodination of a 4-chlorophenyl precursor under controlled conditions. For example, iodination using iodine gas (I₂) in tetrahydrofuran (THF) with acetic acid (AcOH) and periodic acid (HIO₄) as oxidizing agents has been reported for analogous iodinated aromatic compounds. Key parameters include temperature (60–80°C), reaction time (4–6 hours), and stoichiometric ratios of iodine to substrate (1:1.2 molar ratio). Catalysts like FeCl₃ may enhance electrophilic substitution . Yield optimization requires monitoring via thin-layer chromatography (TLC) or HPLC.

Q. What spectroscopic techniques are most effective for characterizing the structure of iodine, bis(acetyloxy)(4-chlorophenyl)-?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the acetyloxy and 4-chlorophenyl substituents. The iodine atom’s electron-withdrawing effect shifts nearby proton resonances downfield.
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement. For example, related iodinated compounds (e.g., 2-amino-4-(4-chlorophenyl) derivatives) have been structurally validated using this method .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₁₇IO₄) and isotopic patterns due to iodine .

Q. How can researchers validate purity and quantify iodine, bis(acetyloxy)(4-chlorophenyl)- in complex mixtures?

  • Methodological Answer :

  • GC-MS : Retention time matching (e.g., 15–17 minutes for similar acetylated compounds) and fragmentation patterns can identify the compound. Internal standards (e.g., deuterated analogs) improve quantification .
  • HPLC with UV Detection : Use a C18 column and acetonitrile/water gradient. The 4-chlorophenyl group absorbs strongly at 254 nm. Calibration curves with known concentrations ensure accuracy.

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of iodine, bis(acetyloxy)(4-chlorophenyl)- under nucleophilic or electrophilic conditions?

  • Methodological Answer : The iodine center acts as a hypervalent electrophile. In nucleophilic substitutions (e.g., with amines or thiols), the acetyloxy groups act as leaving groups, forming intermediates like iodonium ions. Kinetic studies using stopped-flow UV-Vis spectroscopy and DFT calculations can elucidate transition states. For example, analogous iodobenzene derivatives show rate dependence on solvent polarity and nucleophile strength .

Q. How does iodine, bis(acetyloxy)(4-chlorophenyl)- degrade under environmental or physiological conditions, and what are its major degradation products?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate in buffered solutions (pH 2–12) at 37°C. LC-MS analysis reveals cleavage of acetyloxy groups, yielding 4-chlorophenol and iodine-containing byproducts.
  • Photodegradation : Expose to UV light (254 nm) and monitor via GC-MS. Degradation pathways may involve radical intermediates, with chlorinated biphenyls as persistent products .

Q. How do structural modifications (e.g., substituent variations) alter the biological activity of iodine, bis(acetyloxy)(4-chlorophenyl)-?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents like fluorine or methyl groups on the phenyl ring. Test in vitro for cytotoxicity (e.g., MTT assay) or antioxidant activity (e.g., DPPH radical scavenging). Chlorine’s lipophilicity enhances membrane permeability, while electron-withdrawing groups may reduce metabolic stability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for iodine, bis(acetyloxy)(4-chlorophenyl)-?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

  • Use identical cell lines (e.g., HepG2 for liver toxicity) and controls.
  • Validate purity (>95% by HPLC) to exclude confounding impurities.
  • Replicate studies under hypoxia vs. normoxia, as iodine’s redox activity may differ .

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